2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide
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Overview
Description
2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is a synthetic organic compound that features a bromophenoxy group and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide typically involves the reaction of 4-bromophenol with 2-(2-methyl-1,3-thiazol-4-yl)ethylamine in the presence of acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions include maintaining a specific temperature and pH, and using appropriate solvents to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often involving automated systems and continuous flow reactors to handle large quantities of reactants and products.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives depending on the substituent introduced.
Scientific Research Applications
2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-[4-(4-bromophenoxy)phenyl]-1,3-thiazol-2-ylamine
- 2-((4-bromophenoxy)methyl)quinoline
- 4-(2-methyl-1,3-thiazol-4-yl)phenylamine
Uniqueness
2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide is unique due to its specific combination of a bromophenoxy group and a thiazole ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
Molecular Formula |
C14H15BrN2O2S |
---|---|
Molecular Weight |
355.25 g/mol |
IUPAC Name |
2-(4-bromophenoxy)-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]acetamide |
InChI |
InChI=1S/C14H15BrN2O2S/c1-10-17-12(9-20-10)6-7-16-14(18)8-19-13-4-2-11(15)3-5-13/h2-5,9H,6-8H2,1H3,(H,16,18) |
InChI Key |
OBHYJZROCZKMND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CS1)CCNC(=O)COC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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